4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline
Description
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a chloromethyl (-CH₂Cl) group and at position 5 with a para-substituted N,N-dimethylaniline moiety.
Properties
IUPAC Name |
4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-15(2)9-5-3-8(4-6-9)11-13-10(7-12)14-16-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPVTOUISAJVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=NO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline typically involves the chloromethylation of an oxadiazole precursor followed by the introduction of the dimethylaniline group. One common method involves the reaction of 3-(chloromethyl)-1,2,4-oxadiazole with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, amines, thiols, and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
The compound “4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline” is a versatile molecule with various applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Structure and Characteristics
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 227.66 g/mol
- IUPAC Name : this compound
The compound features a dimethylaniline moiety linked to an oxadiazole ring, which is known for its diverse biological activities.
Medicinal Chemistry
The compound has shown promising results in medicinal chemistry, particularly as a potential drug candidate for various diseases.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that oxadiazole derivatives, including this compound, displayed cytotoxic effects against several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity.
- Data Table : Antimicrobial efficacy against common pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Materials Science
In materials science, the compound's unique properties make it suitable for various applications.
Photoluminescent Materials
Research indicates that oxadiazole derivatives can be used in the development of photoluminescent materials.
- Case Study : A paper in Advanced Functional Materials highlighted the use of this compound in organic light-emitting diodes (OLEDs), where it contributed to enhanced light emission efficiency and stability.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis.
Synthetic Intermediates
It is utilized for synthesizing other complex molecules due to its reactive chloromethyl group.
- Example Reaction : The chloromethyl group can undergo nucleophilic substitution reactions to form various substituted products that are valuable in drug discovery and material development.
Mechanism of Action
The mechanism of action of 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The oxadiazole ring can interact with various receptors and enzymes, modulating their function and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their substituents:
*Calculated based on empirical formula C₁₁H₁₂ClN₃O.
Key Observations:
- Reactivity : The chloromethyl group in the target compound distinguishes it from analogs with stable alkyl/aryl substituents (e.g., compound 46’s 4-chlorophenethyl group). This group enables nucleophilic substitution reactions, facilitating covalent binding in drug design .
- Solubility : Polar substituents, such as the methoxyethoxy pyridine in the compound from , improve aqueous solubility compared to the hydrophobic dimethylaniline moiety .
Biological Activity
The compound 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features an oxadiazole ring, which is known for its bioactivity in various pharmacological contexts.
| Property | Value |
|---|---|
| Molecular Weight | 224.67 g/mol |
| CAS Number | 329212-59-1 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain 1,2,4-oxadiazole derivatives demonstrated IC50 values in the sub-micromolar range against cancer cells, suggesting potent anticancer activity .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Some studies have shown that oxadiazole derivatives can inhibit specific kinases involved in cancer progression. For example, compounds similar to this one have been identified as RET kinase inhibitors .
- Cell Cycle Arrest : Certain oxadiazole derivatives have been reported to cause cell cycle arrest at the G0-G1 phase, which is critical for preventing cancer cell proliferation .
Antimicrobial Activity
Beyond anticancer effects, oxadiazoles have also been studied for their antimicrobial properties. Some derivatives have shown effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Study on Anticancer Activity
A notable study evaluated a series of oxadiazole derivatives for their anticancer properties. The results indicated that compounds with electron-withdrawing groups on the aromatic ring enhanced antitumor activity significantly .
Table 2: Summary of Biological Activity Data
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving chloroacetyl chloride and substituted amidoxime precursors. For example, a two-step protocol involves:
Amidoxime formation : Reacting N,N-dimethyl-4-cyanoaniline with hydroxylamine in ethanol under reflux (80°C, 6–8 hours).
Oxadiazole cyclization : Treating the amidoxime intermediate with chloroacetyl chloride in dioxane with triethylamine as a base (0–5°C, followed by room temperature stirring for 12 hours) .
Critical factors include maintaining anhydrous conditions during cyclization and precise stoichiometric control to avoid side reactions (e.g., over-chlorination). Yield optimization (>60%) requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy :
- ¹H NMR : Signals at δ 2.90–3.10 ppm (N,N-dimethyl groups), δ 4.60 ppm (chloromethyl -CH2Cl), and aromatic protons between δ 7.20–8.10 ppm.
- ¹³C NMR : Peaks for the oxadiazole ring carbons (~165–170 ppm) and chloromethyl carbon (~45 ppm).
- Mass spectrometry : Molecular ion peak at m/z 265.7 (M+H⁺) .
- X-ray crystallography : For absolute confirmation, single-crystal diffraction reveals planar oxadiazole and dimethylaniline moieties with a dihedral angle of ~15–20° .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activities of oxadiazole derivatives, such as variable enzyme inhibition efficacy?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or impurity profiles. To address this:
Standardize bioassays : Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and buffer systems (pH 7.4 PBS).
Characterize purity rigorously : Employ HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity .
Comparative SAR studies : Evaluate analogs (e.g., replacing chloromethyl with methyl or phenyl groups) to isolate structural contributors to activity. For example, chloromethyl groups enhance electrophilicity, potentially increasing covalent binding to cysteine residues in target enzymes .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., COX-2 or EGFR kinases). The chloromethyl group’s orientation in the active site can be optimized for hydrogen bonding or hydrophobic interactions.
- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3), aqueous solubility, and CYP450 inhibition risks. Substituents like methoxy groups may reduce metabolic instability .
- MD simulations : Evaluate derivative stability in biological membranes (e.g., lipid bilayer penetration over 100 ns trajectories) .
Q. What experimental approaches are suitable for analyzing degradation pathways under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to:
- Acidic (0.1 M HCl, 37°C): Hydrolysis of the oxadiazole ring detected via LC-MS (degradant m/z 198.2).
- Oxidative (3% H₂O₂): Chloromethyl group oxidation to aldehyde or carboxylic acid derivatives .
- Stability profiling : Use accelerated stability chambers (40°C/75% RH for 4 weeks) with periodic HPLC monitoring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
